molecular formula C8H10Cl2N2Pt B12883742 Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum CAS No. 72426-83-6

Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum

Cat. No.: B12883742
CAS No.: 72426-83-6
M. Wt: 400.17 g/mol
InChI Key: YCPRCBIVXDWLLI-UHFFFAOYSA-L
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Description

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is a platinum-based compound with the molecular formula C₈H₁₂Cl₂N₂Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1-phenyl-1,2-ethanediamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .

Mechanism of Action

The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .

Biological Activity

Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum is a platinum-based coordination compound recognized for its potential biological activities, particularly in the realm of cancer therapy. This article delves into its biological mechanisms, therapeutic applications, and comparative studies with other platinum-based compounds.

Chemical Structure and Properties

Molecular Details:

  • IUPAC Name: this compound(II)
  • Molecular Formula: C14H14Cl2N2Pt
  • Molecular Weight: 476.3 g/mol
  • CAS Number: 80317-01-7

The compound features a platinum center coordinated to two chlorine atoms and a chiral ligand, 1-phenyl-1,2-ethanediamine. This unique structure imparts specific stereochemical properties that can influence its biological interactions.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Interaction: The platinum center can bind to DNA, leading to cross-linking that disrupts DNA replication and transcription. This action is crucial for its anticancer properties as it induces cytotoxicity in rapidly dividing cancer cells .
  • Stereochemical Specificity: The chiral nature of the ligand may enhance selectivity towards specific biological targets, potentially improving therapeutic efficacy and reducing side effects compared to non-chiral counterparts .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance:

  • Case Study: In vitro studies have shown that this compound exhibits cytotoxic effects on ovarian cancer cell lines NIH: OVCAR-3 and SK-OV-3, with effective concentrations ranging from 2.5 to 5.0 µM . Notably, it was found to be more effective in combination with agents that lower glutathione levels, enhancing its cytotoxicity against resistant cancer cells.

Comparative Analysis with Other Platinum Compounds

A comparison of this compound with other well-known platinum-based drugs reveals important distinctions:

Compound NameMechanism of ActionNotable Findings
CisplatinDNA cross-linkingWidely used but associated with significant side effects and resistance issues .
CarboplatinSimilar to cisplatin but less toxicEffective against a broader range of cancers; reduced nephrotoxicity .
This compoundDNA binding with stereochemical specificityShows promise against resistant ovarian cancer cell lines; potential for reduced side effects due to chiral ligand .

Recent Advances and Future Directions

Recent studies emphasize the need for developing new platinum-based drugs that can overcome the limitations of existing therapies. Innovations in drug formulation and delivery systems are being explored to enhance the efficacy and reduce toxicity associated with traditional platinum compounds .

Combination Therapies: There is growing interest in using this compound in combination therapies to improve outcomes in resistant cancers. Such strategies may involve pairing it with immunotherapeutic agents or other chemotherapeutics to achieve synergistic effects .

Properties

CAS No.

72426-83-6

Molecular Formula

C8H10Cl2N2Pt

Molecular Weight

400.17 g/mol

IUPAC Name

(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2

InChI Key

YCPRCBIVXDWLLI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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